molecular formula C6H12Na2O6S4 B1583327 1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt CAS No. 27206-35-5

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt

Cat. No. B1583327
CAS RN: 27206-35-5
M. Wt: 354.4 g/mol
InChI Key: WIYCQLLGDNXIBA-UHFFFAOYSA-L
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Description

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is also known as “3,3’-Dithiobis-1-Propanesulfonic Acid Disodium Salt”. It has a molecular formula of C6H12Na2O6S4 and a molecular weight of 354.4 . It is a brightening agent used for copper electroplating .


Molecular Structure Analysis

The molecular structure of “1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is represented by the SMILES notation: [Na+].[Na+].[O-]S(=O)(=O)CCCSSCCCS(=O)(=O)[O-] .


Physical And Chemical Properties Analysis

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” appears as a white to almost white powder or crystal . It is soluble in water . The density is 1.575 at 20°C . The boiling point is 237.5°C at 760 mmHg, and the flash point is 88.4°C .

Scientific Research Applications

Sulfhydryl Group Determination

A study by Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, showcasing an early application of related compounds in biochemical research Ellman, 1959.

Supramolecular Chemistry

Liu and Xu (2005) reported the self-assembly of a supramolecular framework involving cadmium(II), 1,3-di(4-pyridyl)propane, and a sulfonic acid salt, highlighting the role of these compounds in the development of materials with potential applications in catalysis, sensing, and separation technologies Qing-Yan Liu & Li Xu, 2005.

Functional Material Synthesis

The synthesis and application of related sulfonic acid salts for producing functional materials were reviewed by Chen Zheng-guo (2005). These materials, due to their molecular structure, serve as gelling agents, emulsifiers, and components in photosensitive materials, demonstrating the chemical versatility and utility of these compounds Chen Zheng-guo, 2005.

Oxidation Studies

Research by Victorino Vallejos González and J. Podlech (2021) on the oxidation of dithia compounds provides insights into the chemical behavior and reactivity of sulfides and their potential applications in synthetic chemistry Victorino Vallejos González & J. Podlech, 2021.

Textile Modification

A study by Ward, Benerito, and Berni (1972) explored the chemical modification of cotton with propane sultone in organic solvents, highlighting the application of sulfonic acid derivatives in improving material properties T. L. Ward, R. R. Benerito, & R. Berni, 1972.

Safety And Hazards

“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with the skin . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYCQLLGDNXIBA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889695
Record name 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt

CAS RN

27206-35-5
Record name Disodium 3,3'-dipropanedisulfonate disulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,3'-dithiobis[propanesulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM 3,3'-DIPROPANEDISULFONATE DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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